2-Bromo-5-cyano-3-nitrobenzoic acid

Description

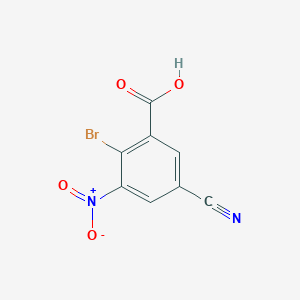

2-Bromo-5-cyano-3-nitrobenzoic acid (CAS: 1805489-12-6) is a substituted benzoic acid derivative with the molecular formula C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . Its structure features a bromine atom at the 2-position, a cyano group (-CN) at the 5-position, and a nitro group (-NO₂) at the 3-position (Figure 1). The presence of both electron-withdrawing groups (cyano and nitro) enhances acidity compared to unsubstituted benzoic acids, influencing its solubility and reactivity in synthetic pathways .

Properties

IUPAC Name |

2-bromo-5-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-7-5(8(12)13)1-4(3-10)2-6(7)11(14)15/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSOATSRNZVDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Nitration

Starting from bromobenzene, nitration under controlled conditions (using concentrated sulfuric acid and dilute nitric acid) yields bromo-nitrobenzene derivatives, such as 2-bromo-5-nitrobenzene or 3-bromo-2-nitrobenzene, depending on reaction conditions.

For example, bromobenzene dissolved in concentrated sulfuric acid is slowly nitrated at 70–90 °C over 4 hours to produce binitro bromobenzene intermediates, which can be further processed.

Cyanation

The cyano group introduction is commonly achieved by nucleophilic substitution of bromine with cuprous cyanide (CuCN), a well-established method for aromatic cyanation.

Brominated intermediates undergo cyanogenation with CuCN to yield corresponding cyano-substituted benzoic acid esters or derivatives.

This step is crucial for obtaining the 5-cyano substitution on the benzene ring.

Conversion to Benzoic Acid Derivatives

The cyano-substituted intermediates, often in ester form, are hydrolyzed under basic or acidic conditions to the corresponding benzoic acids.

For example, methyl esters of 2-amino-5-cyano-3-methylbenzoic acid can be hydrolyzed and further modified to yield 2-amino-5-cyano-3-nitrobenzoic acid derivatives.

Oxidation steps, such as using potassium permanganate (KMnO4), can be employed to oxidize methyl groups to carboxylic acids, as seen in related syntheses of bromonitrobenzoic acids.

Specific Preparation Example of 3-Bromo-2-nitrobenzoic Acid (Related Intermediate)

A closely related compound, 3-bromo-2-nitrobenzoic acid, is synthesized through the following steps, which provide insight into the preparation of this compound:

This method highlights the use of oxidation and hydrolysis to convert aldehyde derivatives to benzoic acids, a strategy applicable to the target compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Notes |

|---|---|

| Bromination | Bromobenzene + HBr/H2O2 or direct bromination; controlled temperature (70–90 °C) |

| Nitration | Concentrated H2SO4 + dilute HNO3; temperature control critical for regioselectivity |

| Cyanation | Cuprous cyanide (CuCN) substitution; often requires heating under reflux |

| Hydrolysis | Acidic or basic hydrolysis of esters to carboxylic acids |

| Oxidation | Potassium permanganate (KMnO4) in alkaline medium for methyl to acid conversion |

| Purification | Crystallization, extraction with ethyl acetate, drying over anhydrous sodium sulfate |

Research Findings and Optimization Notes

The yield of bromonitrobenzoic acid intermediates can be optimized by controlling temperature and base concentration during oxidation steps.

Cyanation reactions must be carefully controlled to avoid side reactions; use of copper catalysts and appropriate solvents improves selectivity and yield.

Purification steps involving pH adjustment and solvent extraction are critical to obtaining high-purity products.

Alternative methods involving amide coupling and nucleophilic substitution with brominated alkyl chains have been explored for related nitrobenzoic acid derivatives, indicating potential routes for functionalization of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.

- Reduction reactions produce amino derivatives.

- Oxidation reactions result in carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-5-cyano-3-nitrobenzoic acid is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-cyano-3-nitrobenzoic acid exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromonitrobenzoic Acids with Varying Functional Groups

(a) 2-Bromo-5-cyano-4-nitrobenzoic Acid (CAS: 1805489-05-7)

- Molecular Formula : C₈H₃BrN₂O₄ (identical to the target compound).

- Key Difference : The nitro group is at the 4-position instead of the 3-position.

- Implications : The positional isomerism alters electronic distribution. The 3-nitro isomer (target compound) has a nitro group meta to the carboxylic acid, while the 4-nitro isomer has a para relationship. This affects resonance stabilization and may influence reactivity in electrophilic substitution or catalytic coupling reactions .

(b) 5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS: 107650-20-4)

- Molecular Formula: C₈H₆BrNO₄ (MW: 260.05 g/mol).

- Key Difference: A methyl group replaces the cyano group at the 5-position.

- Implications: The methyl group is electron-donating, reducing the ring’s electron deficiency compared to the cyano-substituted analog. This decreases acidity (pKa ~2.5–3.0 vs. ~1.5–2.0 for the cyano analog) and increases lipophilicity (LogP: ~2.2 vs. ~1.5), impacting solubility in polar solvents .

(c) 5-Bromo-2-hydroxy-3-nitrobenzoic Acid (CAS: 10169-50-3)

- Molecular Formula: C₇H₄BrNO₅ (MW: 262.01 g/mol).

- Key Difference: A hydroxyl group (-OH) replaces the cyano group at the 2-position.

- Implications: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media (e.g., ~50 mg/mL in water vs. <10 mg/mL for the cyano analog). However, the hydroxyl’s electron-donating nature reduces electrophilicity, making it less reactive in nucleophilic aromatic substitution .

Positional Isomers of Bromonitrobenzoic Acids

(a) 2-Bromo-3-methyl-5-nitrobenzoic Acid (CAS: 631911-95-0)

- Molecular Formula: C₈H₆BrNO₄ (MW: 260.05 g/mol).

- Key Difference: A methyl group at the 3-position instead of cyano.

- Implications: Steric hindrance from the methyl group may slow down reactions at the 4-position. The reduced electron withdrawal compared to cyano lowers acidity (pKa ~2.8) .

(b) 3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS: 1628556-99-9)

- Molecular Formula: C₇H₃BrFNO₄ (MW: 264.01 g/mol).

- Key Difference: Fluorine replaces the cyano group at the 5-position.

Functional Group Variants in Nitrobenzoic Acids

(a) 5-Methoxy-2-nitrobenzoic Acid (CAS: 1882-69-5)

- Molecular Formula: C₈H₇NO₅ (MW: 197.15 g/mol).

- Key Difference: Methoxy group (-OCH₃) replaces bromine and cyano.

- Implications: The methoxy group is electron-donating, significantly reducing acidity (pKa ~3.5) and increasing solubility in organic solvents (e.g., ethanol, DMSO) .

Research Implications

The substitution pattern and functional groups critically influence the physicochemical and reactive properties of bromonitrobenzoic acids:

- Electron-withdrawing groups (e.g., -CN, -NO₂) enhance acidity and electrophilicity, favoring reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

- Steric and electronic effects from substituents (e.g., -CH₃, -OH) modulate solubility and interaction with biological targets or synthetic reagents .

- Positional isomerism (e.g., 3-nitro vs. 4-nitro) alters resonance stabilization, impacting stability and regioselectivity in further derivatization .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-bromo-5-cyano-3-nitrobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

Q. Critical Parameters :

- Temperature control (<5°C during nitration to avoid over-oxidation).

- Solvent polarity (DMF enhances nitro group stability).

- Catalyst selection (Pd(PPh₃)₄ improves cyanation efficiency) .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in characterizing substituent positions?

Methodological Answer:

- ¹H/¹³C NMR :

- Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm).

- Bromine induces splitting patterns due to isotopic effects .

- IR : Nitro (1520 cm⁻¹) and cyano (2220 cm⁻¹) stretches confirm functional groups .

- MS : Molecular ion [M-H]⁻ at m/z 275 (C₈H₃BrN₂O₄⁻) and fragment ions (e.g., loss of CO₂ at m/z 231) .

Data Contradiction Example : Misassignment of nitro/cyano positions can occur if NOESY or HMBC correlations are not performed .

Advanced Research Questions

Q. Q3. How does the steric and electronic interplay of substituents affect regioselectivity in cross-coupling reactions?

Methodological Answer: The bromine atom (strong σ-withdrawing) directs electrophiles to the meta position, while the nitro group (π-withdrawing) deactivates the ring, favoring cyano substitution at para positions. Computational studies (DFT) show:

- Electrostatic Potential Maps : Highlight electron-deficient regions for nucleophilic attack .

- Steric Maps : Bulky substituents at C3 hinder Suzuki-Miyaura coupling .

Example : Pd-mediated coupling with aryl boronic acids yields biaryl derivatives only when the cyano group is para to the reaction site .

Q. Q4. How can conflicting crystallographic data (e.g., bond lengths vs. DFT predictions) be reconciled?

Methodological Answer:

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) validate bond lengths and angles .

- Case Study : Discrepancies in C-Br bond lengths (1.89 Å experimental vs. 1.85 Å DFT) arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. Q5. What strategies mitigate competing pathways in multi-step syntheses (e.g., nitro reduction vs. cyano hydrolysis)?

Methodological Answer:

- Selective Reduction : Use SnCl₂/HCl for nitro→amine without affecting cyano groups .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during harsh conditions .

- Kinetic Control : Low-temperature (0°C) reactions favor nitro reduction over side reactions .

Comparative Analysis & Bioactivity

Q. Q6. How do structural analogs compare in antimicrobial activity?

Q. Q7. Why do computational models (e.g., AutoDock) fail to predict binding affinities accurately for this compound?

Methodological Answer:

- Limitations :

- Neglect of solvation effects (use explicit solvent MD simulations).

- Improper protonation states at physiological pH (employ QM/MM optimization) .

- Validation : Compare docking scores with SPR (Surface Plasmon Resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.